2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((4-((5-hydroxy-6-((2-methoxy-5-sulfophenyl)azo)-7-sulfo-2-naphthalenyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)-, tetrasodium salt
Overview
Description
ADS-J1 is an HIV-1 entry inhibitor that potently inhibits seminal amyloid fibrillization and block fibril-mediated enhancement of viral infection. Semen-derived amyloid fibrils, comprising SEVI (semen-derived enhancer of viral infection) fibrils and SEM1 fibrils, may remarkably enhance HIV-1 sexual transmission and are potential targets for the development of an effective microbicide.
Scientific Research Applications
Synthesis and Characterization
The compound is a part of a broader class of chemicals known as azo dyes. These dyes have been extensively researched for their synthesis and characterization. For example, Tunçel and Serin (2006) explored the synthesis of new azo-linked Schiff base ligands and their metal complexes, providing insights into the structural nature of similar azo dyes (Tunçel & Serin, 2006).
Molecular Interactions and Structure
Studies have also investigated the interaction between azo dyes and other molecules. Ojala et al. (1996) determined the crystal structures of amino acid and sulfonated azo dye salts, revealing the significance of basic side chains in protein interactions with sulfonated macromolecules (Ojala et al., 1996).
Tautomeric Studies
Research by Tauro and Coutinho (2000) focused on the tautomers of a closely related azo dye, analyzing the stability and structure of different conformations. This work is crucial in understanding the dynamic nature of azo dyes in various environments (Tauro & Coutinho, 2000).
Applications in Dyeing and Textiles
Azo dyes, including the one specified, are commonly used in dyeing textiles. Yamada et al. (1998) characterized subsidiary colors in food dyes, which shares structural similarities with the compound , indicating its potential application in coloring textiles and food (Yamada et al., 1998).
Environmental Impact and Degradation
The environmental impact and degradation of azo dyes are also of significant interest. Paszczynski et al. (1992) examined the biodegradation of sulfonated azo dyes, providing insights into the ecological implications and potential remediation strategies for these compounds (Paszczynski et al., 1992).
Novel Applications in Sensing and Detection
Innovative applications of azo dyes in sensing and detection have also been explored. Gu, Ma, and Liang (2001) developed a fluorescent probe using a related azo dye for detecting methylamine, demonstrating the potential for these compounds in analytical chemistry (Gu, Ma, & Liang, 2001).
properties
CAS RN |
70236-51-0 |
---|---|
Product Name |
2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((4-((5-hydroxy-6-((2-methoxy-5-sulfophenyl)azo)-7-sulfo-2-naphthalenyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)-, tetrasodium salt |
Molecular Formula |
C44H32N10Na4O16S4 |
Molecular Weight |
1177 g/mol |
IUPAC Name |
tetrasodium;4-[[4-[[4-anilino-6-[[5-hydroxy-6-[(2-methoxy-5-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C44H36N10O16S4.4Na/c1-22-13-32(37(70-3)21-31(22)51-53-34-19-28(72(60,61)62)15-24-16-29(73(63,64)65)20-35(55)39(24)34)47-44-49-42(45-25-7-5-4-6-8-25)48-43(50-44)46-26-9-11-30-23(14-26)17-38(74(66,67)68)40(41(30)56)54-52-33-18-27(71(57,58)59)10-12-36(33)69-2;;;;/h4-21,55-56H,1-3H3,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H3,45,46,47,48,49,50);;;;/q;4*+1/p-4 |
InChI Key |
ALPKFOALTCELEH-XHRANVDRSA-J |
SMILES |
CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-])OC)NC4=NC(=NC(=N4)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=CC(=C7)S(=O)(=O)[O-])OC)S(=O)(=O)[O-])NC8=CC=CC=C8.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-])OC)NC4=NC(=NC(=N4)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=CC(=C7)S(=O)(=O)[O-])OC)S(=O)(=O)[O-])NC8=CC=CC=C8.[Na+].[Na+].[Na+].[Na+] |
Appearance |
Solid powder |
Other CAS RN |
70236-51-0 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ADS-J1, ADSJ1, ADS J1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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